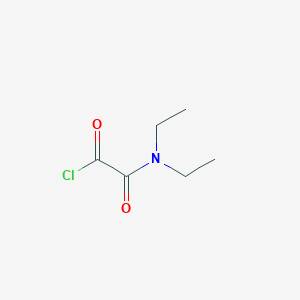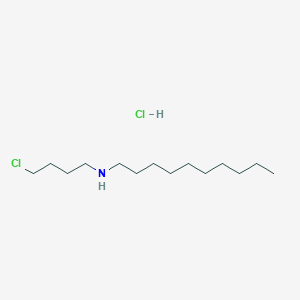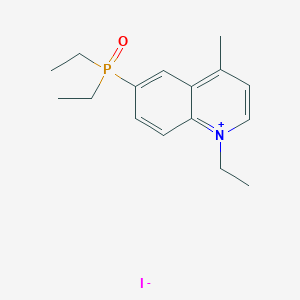
Methyl(1,1,2-trimethylpropyl)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(1,1,2-trimethylpropyl)malononitrile is an organic compound with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.2474 g/mol It is characterized by its unique structure, which includes a malononitrile group attached to a methyl-substituted propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1,1,2-trimethylpropyl)malononitrile typically involves the reaction of a suitable alkyl halide with malononitrile in the presence of a base. For example, the reaction of 1,1,2-trimethylpropyl bromide with malononitrile in the presence of a strong base like sodium hydride can yield the desired product. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(1,1,2-trimethylpropyl)malononitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the malononitrile group acts as a nucleophile.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitriles or reduction to yield amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form substituted alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted malononitriles.
Oxidation: Corresponding nitriles.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Methyl(1,1,2-trimethylpropyl)malononitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl(1,1,2-trimethylpropyl)malononitrile involves its reactivity as a nucleophile and its ability to participate in various chemical reactions. The malononitrile group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl(1,1,2-trimethylpropyl)malononitrile
- Propyl(1,1,2-trimethylpropyl)malononitrile
- Butyl(1,1,2-trimethylpropyl)malononitrile
Uniqueness
Methyl(1,1,2-trimethylpropyl)malononitrile is unique due to its specific substitution pattern and the presence of the malononitrile group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
85688-96-6 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2-(2,3-dimethylbutan-2-yl)-2-methylpropanedinitrile |
InChI |
InChI=1S/C10H16N2/c1-8(2)9(3,4)10(5,6-11)7-12/h8H,1-5H3 |
InChI-Schlüssel |
ZMCKYPPOTHYZAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)C(C)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
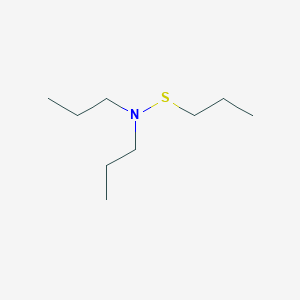
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)

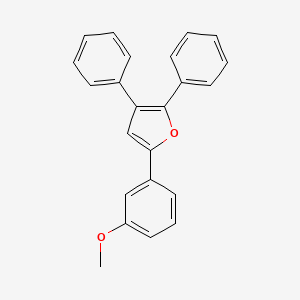


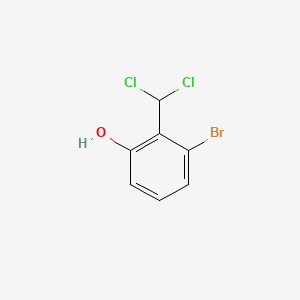
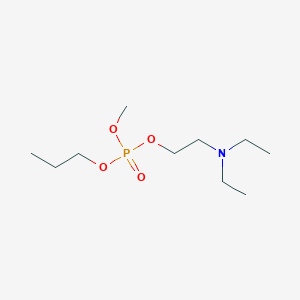
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
